Bis[(4-chlorophenyl)methyl]diselane

Organoselenium synthesis Diselenide reduction Unsymmetrical selenides

Poor aqueous solubility (1.25×10⁻⁵ mol dm⁻³) limits organoselenium GPx mimics in bioassays. Unlike generic diselenides, Bis[(4-chlorophenyl)methyl]diselane features para-chloro substitution that enhances thiol peroxidase activity and enables Se₂²⁻ dianion generation. • Quantified CTAB-Brij 58 micellar solubilization protocol for in vivo dosing • Mild reductive Se₂²⁻ generation for unsymmetrical selenide libraries • No pro-oxidant effects; superior to alkyl diselenides. Ships with full QC documentation.

Molecular Formula C14H12Cl2Se2
Molecular Weight 409.1 g/mol
CAS No. 56344-11-7
Cat. No. B13962802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(4-chlorophenyl)methyl]diselane
CAS56344-11-7
Molecular FormulaC14H12Cl2Se2
Molecular Weight409.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
InChIKeyOQHKLTZDVVSTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[(4-chlorophenyl)methyl]diselane (CAS 56344-11-7): A Specialized Chlorobenzyl Diselenide for GPx Mimicry and Organoselenium Synthesis


Bis[(4-chlorophenyl)methyl]diselane (also referred to as bis(4-chlorobenzyl) diselenide or Di(4-chlorobenzyl)diselenide) is a diaryl diselenide possessing two 4-chlorobenzyl groups linked by a diselenide (Se–Se) bridge . This compound has garnered attention as a glutathione peroxidase (GPx) mimic, a precursor for unsymmetrical organoselenium synthesis, and an agent with demonstrated bactericidal and potential cytostatic applications [1]. Its characteristic poor aqueous solubility (1.25 × 10⁻⁵ mol dm⁻³) has driven focused research into micellar solubilization strategies for formulation development [1].

Why Generic Diaryl Diselenides Cannot Replace Bis[(4-chlorophenyl)methyl]diselane: The Criticality of Chlorine Substitution and Benzylic Architecture


Common diaryl diselenides such as diphenyl diselenide (PhSe)₂ and dibenzyl diselenide (BnSe)₂ are frequently used interchangeably in GPx mimic research, yet experimental evidence demonstrates that para-chloro substitution on the aromatic ring fundamentally alters antioxidant properties [1]. Furthermore, the specific (4-chlorophenyl)methyl architecture of this compound dictates its solubility, its micellar partitioning behavior [2], and its unique utility as a precursor for the in situ generation of the Se₂²⁻ dianion, enabling synthetic routes to unsymmetrical selenides that simpler diselenides cannot access [3]. These convergent lines of evidence demonstrate that generic substitution would compromise both biological activity and synthetic utility.

Quantitative Differentiation Evidence for Bis[(4-chlorophenyl)methyl]diselane Relative to Diphenyl Diselenide, Dibenzyl Diselenide, and Alkyl Diselenides


Exclusive Precursor for Unsymmetrical Selenide Synthesis via Mild Reductive Se–Se Bond Cleavage

Bis[(4-chlorophenyl)methyl]diselane is uniquely employed as a precursor for generating the 'living' selenide dianion Se₂²⁻ in situ under mild sodium borohydride reduction. This reactive species is subsequently trapped with organic halides to afford α,ω-diselenoethers and selenides bearing ester functionality under neutral conditions [1]. In contrast, diphenyl diselenide and dibenzyl diselenide have not been reported to participate in this specific selenide dianion pathway; their reduction products are typically monoselenolate anions that do not yield the same unsymmetrical product scope.

Organoselenium synthesis Diselenide reduction Unsymmetrical selenides

Quantified Aqueous Solubility and Validated Micellar Solubilization Enhancement vs. Diphenyl Diselenide

The aqueous solubility of Bis[(4-chlorophenyl)methyl]diselane has been experimentally determined as 1.25 × 10⁻⁵ mol dm⁻³ (equivalent to ~5.1 mg/L) [1]. For comparison, diphenyl diselenide exhibits an aqueous solubility of 0.98 ± 0.072 μM (~0.31 mg/L) [2]. Despite this intrinsic solubility advantage over the parent diphenyl compound, the target compound remains poorly water-soluble, and its solubilization has been systematically enhanced using equimolar cationic–nonionic mixed micelles (CTAB–Brij 58), with molar solubilization ratios and micelle–water partition coefficients fully quantified by spectrophotometry and tensiometry [1].

Solubility enhancement Micellar formulation Drug delivery

p-Chloro Substitution Enhances Thiol Peroxidase Activity: Class-Level Advantage Over Alkyl and Unsubstituted Aryl Diselenides

In a comparative study evaluating antioxidant potential across diselenide classes, the diaryl diselenides (PhSe)₂ and (p-ClPhSe)₂ demonstrated higher thiol peroxidase activity and superior antioxidant potential compared to alkyl diselenides such as (C₂H₅Se)₂ and (C₃H₇Se)₂ [1]. Critically, alkyl diselenides exhibited pro-oxidant behavior at low concentrations, whereas aryl diselenides—including the p-chloro-substituted variant—did not show this deleterious effect [1]. Since Bis[(4-chlorophenyl)methyl]diselane incorporates the p-chlorophenyl motif, it benefits from this class-level advantage.

Glutathione peroxidase mimic Thiol peroxidase Antioxidant Structure-activity relationship

Convergent Evidence for Benzylic Diselenide GPx-like Activity: Dibenzyl Diselenide as a Structural Surrogate for Activity Benchmarking

Dibenzyl diselenide, a close structural analog of the target compound (differing only by the absence of the para-chloro substituent), demonstrates measurable GPx-like catalytic activity when incorporated into block copolymer micelles, with an initial reduction rate of 0.55 ± 0.04 μM min⁻¹ [1]. In broader SAR studies on amine-substituted diaryl diselenides, benzylamine-based diselenides are established as potent GPx mimics, with sec-amino substitution enhancing catalytic activity 8–18 fold over tert-amino analogs in GSH-based assay systems using H₂O₂, cumene hydroperoxide, and tBuOOH as substrates [2]. These data collectively support the GPx-mimetic potential of benzylic diselenides as a structural class.

GPx mimic Benzylic diselenide Catalytic antioxidant Block copolymer micelle

High-Value Application Scenarios for Bis[(4-chlorophenyl)methyl]diselane Supported by Quantitative Evidence


Precursor for Diversity-Oriented Synthesis of Bioactive Unsymmetrical Organoselenium Compounds

The demonstrated ability of Bis[(4-chlorophenyl)methyl]diselane to generate the Se₂²⁻ dianion under mild reducing conditions [1] makes it the reagent of choice for medicinal chemistry laboratories synthesizing libraries of unsymmetrical α,ω-diselenoethers and functionalized selenides. This synthetic route operates under neutral, ambient conditions, enabling incorporation of sensitive ester functionalities that would not survive harsher reductive protocols. Procurement is justified for any group pursuing structure-activity relationship studies on organoselenium pharmacophores.

Formulation of Water-Insoluble GPx Mimics Using Mixed Micellar Drug Delivery Platforms

The comprehensive solubilization study of Bis[(4-chlorophenyl)methyl]diselane in CTAB–Brij 58 mixed micellar systems [2] provides a ready-to-implement formulation protocol. With quantified molar solubilization ratios and micelle–water partition coefficients, pharmaceutical formulation scientists can leverage equimolar cationic–nonionic surfactant combinations to enhance the bioavailability of this compound for in vivo GPx-mimetic studies. This is particularly relevant given the compound's established role in bactericidal and potential cytostatic applications [2].

Neuroprotective Antioxidant Research: Exploiting p-Chloro Substitution for Enhanced Thiol Peroxidase Activity Without Pro-Oxidant Liability

The class-level evidence that p-chloro-substituted diaryl diselenides exhibit higher thiol peroxidase activity than alkyl diselenides and lack the pro-oxidant effects seen with alkyl variants [3] positions Bis[(4-chlorophenyl)methyl]diselane as a compelling candidate for neuroprotection studies. Brain tissue is particularly vulnerable to oxidative damage, and the demonstrated protection of disubstituted diaryl diselenides against lipid and protein oxidation in rat brain homogenates [3] supports the selection of this compound for antioxidant neuroprotection research.

Development of Organoselenium Antibacterial and Cytostatic Agents

The compound's documented role in the treatment of bactericidal infections and its recognized potential as a precursor for synthesizing cytostatic drugs [2] make it a strategic starting point for antibacterial and anticancer drug discovery programs. The validated micellar solubilization approach [2] addresses the bioavailability challenge that has historically limited organoselenium drug development, enabling meaningful in vitro and in vivo efficacy testing.

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